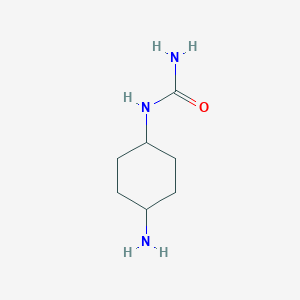

(4-Aminocyclohexyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(4-aminocyclohexyl)urea |

InChI |

InChI=1S/C7H15N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11) |

InChI Key |

OVSPXOMBZBKUOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminocyclohexyl Urea and Its Precursors

Direct Urea (B33335) Formation Strategies

Direct strategies focus on the conversion of 4-aminocyclohexylamine (also known as 1,4-diaminocyclohexane) into the target urea derivative. These methods are often efficient as they involve the formation of the urea moiety in a single chemical transformation from the key diamine intermediate.

Reaction of 4-Aminocyclohexylamine with Urea or Urea Derivatives

A straightforward and atom-economical approach to synthesizing (4-Aminocyclohexyl)urea is the direct reaction of 4-aminocyclohexylamine with urea. This reaction is analogous to the industrial synthesis of other mono-substituted ureas, such as monocyclohexylurea. The process typically involves heating the amine with urea in the presence of water. The reaction proceeds by the nucleophilic attack of one of the amino groups of 4-aminocyclohexylamine on the carbonyl carbon of urea, leading to the displacement of ammonia and the formation of the desired product.

The reaction is generally carried out under reflux conditions in an aqueous medium. As the reaction progresses, ammonia is evolved, and the sparingly soluble this compound may precipitate from the solution, driving the reaction to completion. A key challenge in this synthesis is controlling the selectivity to favor the mono-ureido product over the di-ureido byproduct, N,N'-(cyclohexane-1,4-diyl)diurea. This is typically achieved by using a molar excess of the diamine relative to urea.

| Parameter | Condition | Purpose |

| Reactants | 4-Aminocyclohexylamine, Urea | Formation of the urea bond |

| Solvent | Water | Reaction medium |

| Temperature | Boiling point of water (reflux) | To provide activation energy |

| Pressure | Atmospheric | Standard reaction conditions |

| Key Control | Molar ratio of reactants | To favor mono-substitution |

A solvent-free variation of this reaction has also been explored for similar amines, where cyclohexylamine is heated directly with urea. This method offers a greener alternative by eliminating the need for a solvent and simplifying product isolation.

Carbodiimide-Mediated Coupling Approaches

While carbodiimides like Dicyclohexylcarbodiimide (DCC) are primarily known for facilitating amide bond formation from carboxylic acids and amines, their application in direct urea synthesis from two amines is not the standard method. A more relevant approach in this category involves the use of carbonyl-activating reagents like 1,1'-Carbonyldiimidazole (CDI). CDI serves as a safer alternative to highly toxic phosgene-based reagents.

The mechanism involves a two-step, one-pot process:

Activation: One of the amino groups of 4-aminocyclohexylamine reacts with CDI to form a reactive carbamoylimidazole intermediate. This step displaces one imidazole molecule.

Nucleophilic Attack: The second reactant, typically ammonia or another amine, attacks the activated carbonyl of the intermediate, displacing the second imidazole molecule to form the final urea product.

To synthesize this compound using this method, the carbamoylimidazole derived from 4-aminocyclohexylamine would be reacted with ammonia. Careful control of stoichiometry is essential to prevent the formation of symmetrical urea byproducts. The order of reagent addition is also critical; reacting the diamine with CDI first before introducing the second nucleophile is key to minimizing side reactions. commonorganicchemistry.comcommonorganicchemistry.com This reaction can even be performed efficiently in water, where the CDI, despite being moisture-sensitive, reacts rapidly with the amine to form the necessary intermediate. bohrium.com

Utilization of Isocyanates and Carbamates

The reaction between an isocyanate and an amine is a classic, highly efficient method for forming a urea linkage. commonorganicchemistry.com To synthesize this compound via this route, an isocyanate precursor derived from 4-aminocyclohexylamine is required. However, the presence of two amino groups in the starting material presents a challenge, as direct conversion to a diisocyanate or polymerization would occur.

A viable strategy involves the use of a mono-protected diamine. For instance, trans-1,4-diaminocyclohexane can be selectively protected with a group like tert-butyloxycarbonyl (Boc) to yield tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. chemicalbook.com

The synthesis can then proceed via the following steps:

Mono-protection: 4-Aminocyclohexylamine is reacted with Di-tert-butyl dicarbonate ((Boc)₂O) to protect one of the amino groups. chemicalbook.com

Isocyanate Formation: The remaining free amino group is converted into an isocyanate group. This can be achieved using phosgene (B1210022) or a phosgene equivalent like triphosgene.

Urea Formation: The isocyanate group is then reacted with ammonia to form the protected this compound.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

The reaction of amines with carbamates, particularly reactive ones like isopropenyl carbamates, also provides a pathway to ureas. commonorganicchemistry.com

| Precursor 1 | Precursor 2 | Reagent/Condition | Product |

| Mono-Boc-4-aminocyclohexylamine | Phosgene/Triphosgene | Inert solvent (e.g., DCM) | tert-butyl (4-isocyanatocyclohexyl)carbamate |

| tert-butyl (4-isocyanatocyclohexyl)carbamate | Ammonia (NH₃) | Inert solvent | Boc-protected this compound |

| Boc-protected this compound | Acid (e.g., TFA, HCl) | Deprotection | This compound |

Multi-Step Synthesis via Functionalized Cyclohexyl Intermediates

Introduction of Amino and Urea Groups onto Cyclohexyl Scaffolds

Multi-step syntheses often commence with a commercially available, functionalized cyclohexane (B81311) derivative. A plausible synthetic pathway could start from 4-nitrocyclohexanone. The nitro group can be reduced to an amino group, and the ketone can be converted to a second amino group.

A representative sequence is as follows:

Oximation: 4-Nitrocyclohexanone is reacted with hydroxylamine to form 4-nitrocyclohexanone oxime.

Reduction: The nitro group and the oxime are simultaneously reduced to amino groups. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can achieve this transformation, yielding 1,4-diaminocyclohexane.

Urea Formation: The resulting diamine can then be converted to this compound using one of the direct methods described in section 2.1.

This strategy allows for the systematic installation of the required functional groups onto the cyclohexyl core.

Reaction Sequences Involving Wittig Reaction, Oximation, and Catalytic Hydrogenation

A specific multi-step pathway can be designed utilizing the classical organic reactions of Wittig, oximation, and catalytic hydrogenation. This sequence is particularly useful for synthesizing the key precursor, 1,4-diaminocyclohexane, from a different starting material like 1,4-cyclohexanedione.

Oximation: The synthesis begins with the conversion of the two ketone functionalities of 1,4-cyclohexanedione into oximes. This is achieved by reacting the dione with hydroxylamine hydrochloride in the presence of a base. The product of this step is 1,4-cyclohexanedione dioxime. The oximation of ketones is a standard and high-yielding reaction. wikipedia.org

Catalytic Hydrogenation: The subsequent step involves the reduction of both oxime groups to primary amines. This transformation is typically accomplished through catalytic hydrogenation. A variety of catalysts can be employed, including Raney Nickel, Platinum-based catalysts (like Adam's catalyst, PtO₂), or Palladium-based catalysts, under a pressurized hydrogen atmosphere. mdpi.comencyclopedia.pub This reaction converts the dioxime into 1,4-diaminocyclohexane. The product is a mixture of cis and trans isomers, which can be separated if a specific stereoisomer is required.

Urea Formation: With the 1,4-diaminocyclohexane precursor in hand, this compound can be synthesized as previously described, for example, by direct reaction with urea.

The Wittig reaction , while not directly in the sequence above for the diamine, is a powerful tool for modifying cyclohexyl intermediates. For example, it can convert a ketone, such as a protected 4-aminocyclohexanone, into an exocyclic alkene (a methylenecyclohexane derivative). masterorganicchemistry.com This alkene can then be subjected to further functional group transformations, such as oxidation or hydroboration-oxidation, to introduce other functionalities onto the ring, showcasing the modularity of multi-step synthetic approaches.

| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product |

| Oximation | 1,4-Cyclohexanedione | Hydroxylamine (H₂NOH) | 1,4-Cyclohexanedione dioxime |

| Catalytic Hydrogenation | 1,4-Cyclohexanedione dioxime | H₂, Raney Ni or Pd/C | 4-Aminocyclohexylamine |

| Urea Formation | 4-Aminocyclohexylamine | Urea, H₂O, Reflux | This compound |

Derivatization of 4-Aminocyclohexyl Acetate and Related Esters

The use of 4-aminocyclohexyl acetate and its derivatives as starting materials is a key strategy in the synthesis of complex molecules that feature the this compound scaffold. These esters serve as versatile intermediates where the amino group can be selectively modified to form the urea moiety.

A notable application of these precursors is in the synthesis of the antipsychotic drug Cariprazine. In patented synthetic routes, derivatives of 4-aminocyclohexyl alkyl acetates are identified as crucial intermediates. google.com The general approach involves the transformation of the amino group of the cyclohexane ring into a urea. A common method to achieve this is through reaction with an isocyanate. For instance, a protected or functionalized 4-aminocyclohexane derivative can be reacted with a suitable isocyanate to yield the desired substituted urea.

The synthesis often begins with a more readily available precursor like 4-aminocyclohexanone. Through a series of reactions, such as Wittig olefination followed by catalytic hydrogenation, the desired trans-stereochemistry of the 4-aminocyclohexyl acetate derivative can be achieved with high purity. google.com Once the aminocyclohexyl ester is obtained, it can be derivatized. One pathway involves the reaction of the primary amine with an isocyanate, such as dimethylcarbamoyl chloride in the presence of a base, or by first converting the amine to an isocyanate using an agent like triphosgene, followed by reaction with a secondary amine. google.com

Table 1: Representative Derivatization of a 4-Aminocyclohexyl Precursor

| Starting Material | Reagent | Product Moiety | Application Context |

|---|---|---|---|

| trans-4-Aminocyclohexyl derivative | Isocyanate (R-NCO) | N-substituted urea | Pharmaceutical synthesis |

| trans-4-Aminocyclohexyl derivative | Phosgene/Triphosgene | Isocyanate intermediate | Multi-step urea synthesis |

This strategic use of ester derivatives allows for the introduction of the urea functionality at a specific point in a multi-step synthesis, ensuring high yields and stereochemical control.

Modern Advancements in Urea Bond Formation

The formation of the urea bond is a cornerstone of organic synthesis. Traditional methods, however, often rely on hazardous reagents like phosgene. researchgate.netresearchgate.net Consequently, significant research has been directed towards developing safer, more efficient, and environmentally friendly alternatives. These modern advancements focus on phosgene-free methodologies and the incorporation of green chemistry principles.

Phosgene-Free and Safer Phosgene Substitute Methodologies

The drive to eliminate highly toxic phosgene from synthetic processes has led to the development of numerous safer substitutes and alternative carbonylation strategies. researchgate.netrsc.org These methods avoid the direct handling of hazardous materials while providing efficient access to urea compounds.

N,N′-Carbonyldiimidazole (CDI) has emerged as a widely used and safer alternative to phosgene for the synthesis of ureas. rsc.orgbiointerfaceresearch.com The reaction mechanism involves the initial reaction of a primary amine with CDI to form a carbamoyl-imidazole intermediate. This activated intermediate is then susceptible to nucleophilic attack by a second amine, releasing imidazole to form the final urea product. This two-step, one-pot procedure is highly efficient for creating both symmetrical and unsymmetrical ureas. biointerfaceresearch.com

Recent advancements have demonstrated that this reaction can be performed under environmentally friendly conditions. For example, a one-pot reaction using a carbonylimidazolide in water provides an efficient and general method for preparing ureas without the need for an inert atmosphere. organic-chemistry.org In this protocol, the product often precipitates from the reaction mixture and can be isolated in high purity by simple filtration. organic-chemistry.org

Table 2: Synthesis of Ureas using N,N′-Carbonyldiimidazole (CDI)

| Amine 1 | Amine 2 | Solvent | Key Feature | Yield |

|---|---|---|---|---|

| 4-Methoxyphenethylamine | 3-Methoxyphenethylamine | Water | Formation of carbonylimidazolide intermediate first | 67% biointerfaceresearch.com |

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for urea synthesis represents a significant advancement in green chemistry. researchgate.net Metal-free approaches are particularly attractive as they avoid the cost and potential toxicity associated with metal catalysts.

One prominent metal-free strategy involves the reaction of amines with CO₂ in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate. researchgate.net This intermediate can be dehydrated using Mitsunobu reagents to generate an isocyanate in situ, which is then trapped by another amine to afford the desired urea. researchgate.net This method allows for the synthesis of a library of ureas under mild conditions. researchgate.net

Another innovative approach involves the direct dehydration of the carbamic acid, formed from an arylamine and CO₂, using activated sulfonium reagents to generate the isocyanate. acs.orgresearchgate.net This method is mild and effectively produces unsymmetrical ureas and carbamates without the need for any metal catalysts. acs.orgresearchgate.net

Table 3: Metal-Free Urea Synthesis from CO₂ and Amines

| Amine | Reagents | Intermediate | Key Advantage |

|---|---|---|---|

| Primary Amines | CO₂, DBU, Mitsunobu Reagents | Isocyanate (in situ) | Mild, efficient library synthesis researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. For a compound like this compound, this involves the use of non-toxic reagents, minimization of waste, and the use of environmentally benign solvents or solvent-free conditions.

Performing reactions in water or without any solvent are key tenets of green chemistry that reduce reliance on volatile organic compounds (VOCs).

On-Water Synthesis: The reaction of amines with isocyanates or potassium isocyanate has been shown to be highly effective when conducted "on-water". organic-chemistry.orgacs.org This methodology is not only sustainable but can also lead to enhanced reaction rates and selectivity. acs.org The products often precipitate from the aqueous medium, allowing for exceptionally simple isolation via filtration, thereby avoiding chromatographic purification. rsc.orgrsc.org This approach is scalable and has been successfully applied to the gram-scale synthesis of commercially important molecules. acs.orgrsc.org

Solvent-Free Synthesis: Catalyst-free and solvent-free conditions offer an ideal green synthetic route. A notable example is the reaction of amines with catechol carbonate. acs.org This reaction proceeds rapidly at room temperature, reaching full conversion in seconds to selectively form a 2-hydroxyphenylcarbamate intermediate. This intermediate is then readily converted to the disubstituted urea by reaction with a second amine molecule. acs.org Another solventless method involves the reaction of primary amines with diethyl carbonate, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to produce symmetrical ureas. dntb.gov.ua These methods significantly reduce waste and energy consumption. acs.orgresearchgate.net

Table 4: Green Chemistry Approaches to Urea Synthesis

| Method | Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| On-Water | Amines, (Thio)isocyanates | Water as medium | Facile, sustainable, simple filtration, avoids VOCs organic-chemistry.orgacs.org |

| On-Water | Amines, Potassium Isocyanate | Water as medium, HCl | High yields, scalable, avoids silica (B1680970) gel purification rsc.orgrsc.org |

| Solvent-Free | Amines, Catechol Carbonate | Catalyst-free, Room Temp. | Rapid reaction, high selectivity, easy recovery of byproduct acs.org |

Stereochemical Control and Resolution in Synthesis

The spatial arrangement of the amino and urea functional groups on the cyclohexane ring dictates the cis or trans configuration of this compound. The control of this stereochemistry is a critical aspect of its synthesis, influencing the compound's properties and potential applications.

Strategies for Achieving Specific cis/trans Isomer Ratios

The stereochemical outcome of this compound synthesis is largely determined by the stereochemistry of its precursor, 4-aminocyclohexanol. Therefore, stereoselective synthesis of this precursor is a key strategy for controlling the final product's isomer ratio.

One effective approach involves the enzymatic reduction of 4-hydroxycyclohexanone. The use of stereocomplementary amine transaminases in a one-pot cascade reaction with a keto reductase can yield either cis- or trans-4-aminocyclohexanol with good to excellent diastereomeric ratios d-nb.inforesearchgate.netsemanticscholar.org. For instance, specific keto reductases can selectively mono-reduce 1,4-cyclohexanedione to 4-hydroxycyclohexanone, which is then aminated by a chosen amine transaminase to afford the desired isomer of 4-aminocyclohexanol d-nb.inforesearchgate.netsemanticscholar.org.

Catalytic hydrogenation of p-aminophenol or related aromatic precursors is another common route, though it often results in a mixture of cis and trans isomers. The final isomer ratio is influenced by factors such as the choice of catalyst, solvent, and reaction conditions. For example, the hydrogenation of 4-nitrophenylacetic acid can lead to a mixture where the trans isomer is predominant googleapis.com. Subsequent processing is then required to isolate the desired isomer.

The table below summarizes various synthetic strategies for precursors of this compound and the typical resulting isomer ratios.

| Precursor Synthesis Method | Starting Material | Key Reagents/Catalysts | Typical Isomer Ratio (cis:trans) |

| Enzymatic Cascade | 1,4-Cyclohexanedione | Keto Reductase, Amine Transaminase | Good to Excellent (isomer dependent on enzyme selection) |

| Catalytic Hydrogenation | 4-Nitrophenylacetic acid | Raney-Ni | 19:81 |

Interactive Data Table: Synthetic Strategies for this compound Precursors (This is a simplified representation of an interactive table. In a web format, this could be a sortable and filterable table.)

| Method | Starting Material | Catalyst/Enzyme | cis % | trans % |

| Enzymatic | 1,4-Cyclohexanedione | KRED/ATA | High (selectable) | High (selectable) |

| Hydrogenation | 4-Nitrophenylacetic acid | Raney-Ni | 19 | 81 |

Once the desired isomer of 4-aminocyclohexanol is obtained, its conversion to this compound can be achieved through reaction with a urea source, such as potassium cyanate followed by hydrolysis, or by reaction with phosgene and then ammonia. It is generally assumed that these reactions proceed with retention of the cyclohexane ring's stereochemistry.

Diastereomer Resolution Techniques

When a synthetic route produces a mixture of cis and trans isomers of this compound or its precursors, effective resolution techniques are essential to isolate the desired stereoisomer.

Fractional Crystallization: This classical technique is widely employed for the separation of diastereomers. For instance, the separation of a diastereomeric mixture of cis/trans-ethyl 2-(4-aminocyclohexyl)acetate, a precursor to the trans-isomer of interest for certain applications, can be achieved through classical crystallization, affording the trans-isomer in high diastereomeric purity nih.gov. The different crystal packing and solubility of the cis and trans isomers allow for their separation.

Enzymatic Resolution: Biocatalytic methods offer a highly selective approach to diastereomer resolution. Transaminases with high cis-selectivity can be used to selectively convert the cis-diastereomer of a mixture of 4-substituted cyclohexane-1-amines to the corresponding ketone, leaving the desired trans-isomer untouched nih.gov. This process can be implemented in a continuous-flow system, leading to highly diastereopure trans-amine nih.gov. In some cases, a dynamic isomerization process can occur, where the ketone intermediate is converted back to the more thermodynamically stable trans-amine, thus increasing the yield of the desired isomer beyond the initial ratio nih.gov.

Complex Formation: The formation of molecular complexes can also be exploited for isomer separation. For example, urea is known to form crystalline molecular complexes, and it has been shown that trans isomers of certain compounds are preferentially enriched in these complexes, while the cis isomers remain in the liquid phase google.com. This method could potentially be applied to the separation of cis- and trans-(4-Aminocyclohexyl)urea or its derivatives.

The following table outlines the principles of different diastereomer resolution techniques applicable to this compound and its precursors.

| Resolution Technique | Principle | Applicability |

| Fractional Crystallization | Differences in solubility and crystal lattice energy between diastereomers. | Separation of cis/trans precursors like aminocyclohexyl acetate esters. |

| Enzymatic Resolution | Stereoselective enzymatic conversion of one diastereomer. | Production of highly pure trans-4-substituted cyclohexane-1-amines. |

| Complex Formation | Preferential complexation of one diastereomer (e.g., with urea). | Potential for separating cis/trans isomers of various compounds. |

Interactive Data Table: Diastereomer Resolution Techniques (This is a simplified representation of an interactive table. In a web format, this could be a sortable and filterable table.)

| Technique | Selective for | Key Advantage |

| Fractional Crystallization | Less soluble isomer | Scalable, cost-effective |

| Enzymatic Resolution | Specific isomer (enzyme dependent) | High selectivity and purity |

| Complex Formation | Isomer with better complexing ability | Can be applied to various compounds |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (4-Aminocyclohexyl)urea, offering detailed insights into its proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the chemical environment of protons within the this compound molecule. In a typical ¹H NMR spectrum, the signals corresponding to the protons of the urea (B33335) moiety (NH and NH₂) and the cyclohexyl ring are observed at distinct chemical shifts. For instance, the NH protons of the urea group are often identified around δ 6.5 ppm when measured in DMSO-d6. The protons on the cyclohexyl ring exhibit complex multiplets due to their various axial and equatorial positions, with their chemical shifts providing information about their spatial arrangement. The integration of these signals confirms the relative number of protons in each environment, while the coupling patterns reveal adjacent proton relationships.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Urea NH | ~5.75 - 6.75 neicon.ru | Broad Singlet / Multiplet |

| Cyclohexyl CH (axial/equatorial) | ~1.0 - 3.0 | Multiplet |

| CH-NH₂ / CH-NH-Urea | ~2.5 - 3.5 | Multiplet |

| NH₂ | Variable | Broad Singlet |

Note: Chemical shifts are dependent on the solvent and specific substitution patterns on the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicative of its electronic environment. The carbonyl carbon of the urea group typically resonates at a downfield chemical shift, often in the range of δ 155-165 ppm, due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The carbons of the cyclohexyl ring appear at higher field, with their specific shifts influenced by their position and the stereochemistry of the substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Urea C=O | 155 - 165 |

| Cyclohexyl CH-N | 45 - 55 |

| Cyclohexyl CH₂ | 25 - 40 |

Note: The exact chemical shifts can vary based on the solvent and the cis/trans configuration of the cyclohexyl ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the cyclohexyl ring's CH and CH₂ groups. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly useful for establishing the connectivity between different functional groups. For example, it can show correlations between the urea protons and the carbons of the cyclohexyl ring, confirming the attachment point of the urea moiety. rsc.orgcore.ac.uk

The combined application of these 2D NMR techniques provides a comprehensive and detailed structural map of the this compound molecule. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the stereochemical configuration of this compound, particularly the cis/trans isomerism of the substituents on the cyclohexyl ring. The NOESY experiment detects protons that are close in space, irrespective of whether they are bonded. Cross-peaks in a NOESY spectrum indicate a through-space interaction (Nuclear Overhauser Effect) between protons.

For this compound, the presence or absence of specific NOE cross-peaks between the protons on the cyclohexyl ring can confirm the relative orientation of the amino and urea groups. For instance, in the trans isomer, NOEs would be expected between axial protons on the same side of the ring, while in the cis isomer, different NOE patterns would emerge. This technique is crucial for confirming the stereochemical integrity of synthesized compounds. ethz.ch

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound. nih.govresearchgate.net The high resolving power of the instrument distinguishes the target compound from other species with the same nominal mass but different elemental compositions. ESI is a soft ionization technique, which typically keeps the molecule intact, providing a clear molecular ion peak. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of specific fragments, such as the urea group or parts of the cyclohexyl ring. nih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. udel.edu The resulting IR spectrum provides a unique fingerprint of the molecule. docbrown.info

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), urea (-NH-CO-NH-), and cyclohexyl (-C₆H₁₁) functional groups. The region from 4000 to 1500 cm⁻¹ is particularly useful for identifying these specific groups. udel.edu

N-H Stretching: The primary amine and the urea group both contain N-H bonds. Primary amines typically show two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org The N-H bonds in the urea moiety also absorb in this range. docbrown.info

C-H Stretching: The aliphatic C-H bonds of the cyclohexyl ring will produce strong absorptions in the 3000-2850 cm⁻¹ region. udel.edu

C=O Stretching: The carbonyl (C=O) group of the urea is a strong chromophore and gives rise to a very intense and sharp absorption band, typically between 1700 and 1650 cm⁻¹. docbrown.infolibretexts.org

N-H Bending: The bending vibrations of the N-H bonds in the amine and urea groups appear in the 1650-1550 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Urea (-NH-CO-NH-) | N-H Stretch | 3500 - 3300 | Medium-Strong |

| Cyclohexyl | C-H Stretch | 3000 - 2850 | Strong |

| Urea (-NH-CO-NH-) | C=O Stretch | 1700 - 1650 | Strong, Sharp |

| Amine/Urea | N-H Bend | 1650 - 1550 | Medium-Variable |

| Urea/Amine | C-N Stretch | 1450 - 1150 | Medium |

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about a molecule's structure, making it an excellent tool for generating a unique "molecular fingerprint". nih.govpharmtech.com The technique involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. pharmtech.com

While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes the two techniques complementary. For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the non-polar C-C bonds within the cyclohexyl ring and the symmetric vibrations of the molecule. The resulting Raman spectrum, with its unique pattern of peak positions and intensities, serves as a distinct signature for the compound, allowing for its unambiguous identification. researchgate.netufba.br Recent advancements have demonstrated the utility of Raman spectroscopy in detecting urea in various samples with high sensitivity. monash.edu

X-ray Diffraction (XRD) Techniques

Single-crystal X-ray diffraction (SCXRD) is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. veranova.com This technique involves directing a beam of X-rays onto a single, high-quality crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. veranova.com

By analyzing this pattern, it is possible to calculate the electron density distribution within the crystal and thereby determine:

Molecular Connectivity and Geometry: The exact bond lengths, bond angles, and torsion angles of the this compound molecule.

Stereochemistry: The absolute configuration of chiral centers and the relative orientation of substituents on the cyclohexyl ring (i.e., confirming whether the cis or trans isomer is present). veranova.com

Intermolecular Interactions: The precise nature of hydrogen bonding networks, particularly involving the amine and urea functional groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net

This comprehensive structural information is crucial for understanding the compound's properties and for confirming its chemical identity with certainty. rsc.orgresearchgate.net

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. usp.org Instead of a single crystal, a finely ground powder sample containing a vast number of randomly oriented crystallites is analyzed. Each crystalline phase within the sample produces a characteristic diffraction pattern defined by a unique set of peak positions (in degrees 2θ) and relative intensities. rigaku.com

The primary applications of PXRD in the study of this compound include:

Phase Identification: The PXRD pattern of an unknown sample can be compared to a database of known patterns for identification. Each crystalline solid has a unique PXRD pattern that serves as a fingerprint. usp.org

Polymorphism Studies: Many chemical compounds can exist in multiple crystalline forms, known as polymorphs. rigaku.com These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties. PXRD is the principal technique used to identify and distinguish between different polymorphic forms, as each will generate a distinct diffraction pattern. researchgate.net

Crystallinity Assessment: The technique can be used to estimate the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) content. usp.org

The control and characterization of polymorphism are critically important, particularly in the pharmaceutical industry, as different forms can affect a compound's stability and bioavailability. researchgate.netunibo.it

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₇H₁₅N₃O, the theoretical elemental composition can be calculated based on its atomic weights.

This experimental data is then compared against the theoretical values. A close correlation between the found and calculated percentages confirms the elemental composition and provides strong evidence for the compound's purity. This method is a standard procedure in the characterization of newly synthesized organic compounds.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 53.48 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.62 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 26.73 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.18 |

| Total | 157.22 | 100.00 |

Note: A hypothetical table of experimental results would typically show the "Found (%)" values from the analysis, which should be within ±0.4% of the theoretical values to be considered a good match.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers. The choice of method depends on the specific analytical goal, from routine purity checks to the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound. bham.ac.uk Reversed-phase HPLC, often employing a C18 column, is a common method for analyzing urea-based compounds. google.com In this technique, a nonpolar stationary phase is used with a polar mobile phase.

For this compound, a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be suitable. google.comsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the urea functionality exhibits some UV absorbance, or more advanced detectors like mass spectrometry (LC-MS) for higher sensitivity and structural confirmation. bham.ac.uk The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity. googleapis.com

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively assessing the purity of this compound and monitoring the progress of its synthesis. wisc.edusigmaaldrich.com The technique involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. iitg.ac.inuva.nl The plate is then placed in a chamber containing a suitable mobile phase (eluent).

Due to the polar nature of the amino and urea groups, this compound is expected to be relatively polar. Therefore, a mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) would likely be effective. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wisc.edu After development, the spots can be visualized under UV light (if the compound is UV-active or a fluorescent indicator is used in the silica gel) or by staining with a reagent like ninhydrin (B49086) (which reacts with the primary amine) or potassium permanganate. uva.nl The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. The retention factor (Rf) value can be calculated to help identify the compound. iitg.ac.in

This compound contains two chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive method for separating and quantifying these isomers. wikipedia.orgscribd.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. scribd.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are commonly used for separating amino compounds. researchgate.netsigmaaldrich.com The choice of CSP and mobile phase is critical and often determined experimentally. scribd.com The separation can be performed using normal-phase, reversed-phase, or polar organic modes. wikipedia.org The ability to resolve the stereoisomers is crucial, as different isomers can have distinct biological activities. wikipedia.org The enantiomeric or diastereomeric excess can be calculated from the peak areas in the resulting chromatogram, providing a measure of the stereochemical purity of the sample.

Computational and Theoretical Investigations of 4 Aminocyclohexyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable structures, reaction energies, and various molecular properties. For a molecule like (4-Aminocyclohexyl)urea, different levels of theory are employed depending on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govscispace.commdpi.com It is particularly favored for its excellent balance of computational cost and accuracy, making it suitable for geometry optimizations of medium-sized molecules like this compound. google.com In DFT, the energy of the system is expressed as a functional of the electron density.

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's equilibrium structure. Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used to optimize molecular geometries and can predict bond lengths and angles with high accuracy. mdpi.comresearchgate.net For the urea (B33335) moiety, DFT calculations have shown that planarity is not always perfectly maintained, and slight pyramidalization at the nitrogen atoms can occur. uni-muenchen.de

DFT also provides critical information about the electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A comprehensive study on urea and its derivatives using DFT has provided detailed information on their occupied and unoccupied molecular orbitals. nih.gov

Table 1: Representative DFT-Calculated Properties for a Urea Monomer Model Data based on calculations for the parent urea molecule as a proxy.

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| Dipole Moment | 4.35 D | FFLUX (trained on B3LYP/aug-cc-pVTZ) | nih.gov |

| HOMO-LUMO Gap | ~4.35 eV (Gas Phase) | B3LYP/6-311G(d,p) (for a related derivative) | researchgate.net |

| Mean Absolute Error in Energy | 0.4 kJ mol⁻¹ | FFLUX (trained on B3LYP/aug-cc-pVTZ) | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetic calculations, albeit at a significantly greater computational expense. acs.org

For this compound, ab initio calculations are essential for obtaining highly accurate energetic profiles of different conformers and transition states. For instance, these methods can precisely determine the energy differences between the chair and boat conformations of the cyclohexyl ring or the rotational barriers of the urea group. Recent ab initio calculations have been shown to accurately reproduce the experimental energy difference between the chair and twist-boat conformations of cyclohexane (B81311). psu.edu While a full ab initio treatment of a flexible molecule like this compound is computationally demanding, it is often used to benchmark the results obtained from more cost-effective methods like DFT. uni-regensburg.de

Semi-empirical methods, such as AM1, PM3, and the more recent GFN-xTB family, provide a computationally inexpensive way to explore the vast conformational space of flexible molecules. uni-muenchen.dearxiv.org These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data to approximate certain integrals, which drastically speeds up calculations. uni-muenchen.de

For this compound, with its flexible cyclohexyl ring and rotatable bonds in the urea substituent, semi-empirical methods are ideal for performing an initial conformational search. This process generates a large number of possible low-energy structures. The most promising conformers identified can then be subjected to more accurate geometry optimization and energy calculations using DFT or ab initio methods. uni-regensburg.de This hierarchical approach ensures a thorough exploration of the potential energy surface without incurring prohibitive computational costs. Studies have shown that modern semi-empirical methods can offer a good balance of accuracy and speed for screening large numbers of molecules. arxiv.org

Table 2: Comparison of Common Semi-Empirical Methods

| Method Acronym | Full Name | Key Feature | Reference |

|---|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap | Based on the NDDO integral approximation. | uni-muenchen.de |

| AM1 | Austin Model 1 | An improved version of MNDO with modified core-core repulsion. | uni-muenchen.de |

| PM3 | Parametric Model number 3 | A reparameterization of AM1, often better for hydrogen bonds. | uni-muenchen.de |

| GFN2-xTB | Geometry, Frequency, Noncovalent, eXtended Tight-Binding | A recent method benchmarked for geometry and electronic properties. | arxiv.org |

Conformational Analysis and Dynamics

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves studying the spatial arrangements of its atoms, particularly the stable conformations of the cyclohexyl ring and the orientation of the urea substituent.

The cyclohexane ring is not planar and exists in several conformations to relieve angle and torsional strain. byjus.com The most stable and predominant conformation is the chair form. wikipedia.org Other higher-energy conformations include the boat and the twist-boat . wikipedia.orglibretexts.org

Chair Conformation : This is the ground state conformation, being more stable than the twist-boat by approximately 5.5 kcal/mol. psu.edu It is rigid and has all C-H bonds staggered, minimizing torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Boat Conformation : This form is significantly less stable due to torsional strain from eclipsed C-H bonds and steric hindrance between the "flagpole" hydrogens. libretexts.org

Twist-Boat Conformation : A more stable intermediate between two chair forms, the twist-boat is about 5 kcal/mol less stable than the chair. libretexts.org It relieves some of the flagpole interactions and eclipsing strain present in the pure boat form. libretexts.org

For this compound, the aminourea substituent will preferentially occupy the equatorial position on the chair conformer to minimize steric hindrance. The interconversion, or "ring flip," between the two possible chair conformations proceeds through the higher-energy half-chair and twist-boat intermediates. youtube.com

Table 3: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability | Reference |

|---|---|---|---|

| Chair | 0 | Most Stable | psu.edu |

| Twist-Boat | ~5.5 | Intermediate | psu.edu |

| Boat | ~6.6 | Less Stable | psu.edu |

| Half-Chair | ~10.8 | Transition State (Least Stable) | wikipedia.org |

The urea functional group has distinct conformational preferences due to resonance stabilization, which favors a planar arrangement of the N-C-N and C=O bonds. acs.org This planarity gives rise to cis and trans isomers with respect to the substituents on the nitrogen atoms.

Studies on N,N'-substituted ureas show a high energetic barrier for the interconversion between cis and trans states. nih.gov The trans/trans state is generally the most stable conformation. However, intramolecular hydrogen bonding, which could potentially occur in this compound between the urea N-H and the amino group, can trigger conformational changes and stabilize a cis/trans state. nih.gov The energy barrier for rotation around the C-N bonds can be significant, with calculations on model systems showing a barrier height of around 16.8 kcal/mol. nih.gov This indicates that the urea conformation is relatively rigid and its isomerization is a slow process on the timescale of typical molecular simulations. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules and the influence of their environment. For this compound, MD simulations can reveal how the molecule moves, flexes, and interacts with solvent molecules over time, providing insights that are inaccessible through static modeling.

Ab initio MD simulations on aqueous solutions of urea have shown that while the static structure of water is not significantly disrupted, the dynamics of the system are noticeably affected. ureaknowhow.com Studies on concentrated urea solutions reveal a slowing down of the translational, rotational, and vibrational dynamics of both urea and the surrounding water molecules. ureaknowhow.com The diffusion coefficient of urea in water is found to be significantly lower than that of water itself, and the orientational relaxation of water molecules within urea's solvation shell is considerably slower than in bulk water. ureaknowhow.com This suggests that this compound, by virtue of its urea moiety, would similarly retard the dynamics of its local solvent environment.

The mechanism of this dynamic effect is complex. It is proposed that urea can weaken the hydrogen bonds of hydration water around molecules, which can be a factor in its well-known denaturing effect on proteins. researchgate.net MD simulations analyzing hydrophobic effects in aqueous urea solutions indicate that urea stabilizes the association of small nonpolar solutes. researchgate.net This is attributed to an increase in the solvation free energies of small hydrocarbons. researchgate.net For a molecule like this compound, which contains both a polar urea group and a nonpolar cyclohexyl ring, MD simulations can elucidate the intricate balance between hydrophilic and hydrophobic interactions with the solvent, governing its solubility and aggregation behavior. Recent simulations have also highlighted that urea can induce a dehydration-rehydration cycle on the surface of biomolecules, displacing water at low concentrations and promoting rehydration at higher concentrations due to its own aggregation. arxiv.orgarxiv.org

Table 1: Key Findings from MD Simulations of Urea Derivatives in Aqueous Solution

| Finding | Description | Implication for this compound | References |

|---|---|---|---|

| Slowing of Dynamics | Urea reduces the translational and rotational speed of surrounding water molecules. | The molecule would likely exhibit slow diffusion and tumbling in solution, influencing its interaction kinetics. | ureaknowhow.com |

| Solvent Shell Relaxation | The reorientation of water molecules in urea's first solvation shell is significantly slower than in bulk water. | The local water environment around the urea group is more ordered and less dynamic. | ureaknowhow.com |

| Hydrophobic Effects | Urea can stabilize the association of small hydrophobic groups by altering solvation free energies. | The cyclohexyl moiety's interactions and the molecule's self-aggregation tendencies would be influenced by urea's effect on the solvent. | researchgate.net |

| Protein-Solvent Interactions | Urea interacts directly with protein backbones and alters the properties of the surrounding water, weakening hydrophobic interactions. | The compound could interact with biological targets through both direct hydrogen bonding and indirect solvent-mediated effects. | arxiv.org |

Free-Energy Landscape Generation (e.g., Well-Tempered Metadynamics)

The conformational flexibility of the cyclohexyl ring and the rotational freedom around the C-N bonds mean that this compound can exist in numerous spatial arrangements. Understanding the relative stability of these conformations and the energy barriers separating them is crucial. Free-energy landscape (FEL) generation is a computational technique that maps these stabilities.

Well-Tempered Metadynamics (WT-MetaD) is a state-of-the-art enhanced sampling method used to construct FELs. arxiv.org The technique works by adding a history-dependent bias potential to the system's energy, which is composed of small, repulsive Gaussian functions deposited along the trajectory of a few selected collective variables (CVs). nih.govcore.ac.uk CVs are functions of the atomic coordinates that describe key motions, such as dihedral angles or distances between atoms. This bias potential discourages the simulation from revisiting previously explored regions, forcing it to cross high energy barriers and explore new conformational states. nih.govresearchgate.net In the "well-tempered" variant, the height of the added Gaussians is reduced over time, allowing the simulation to converge smoothly to an accurate representation of the FEL. arxiv.orgaps.org

For this compound, suitable CVs would include the dihedral angles defining the chair-boat conformations of the cyclohexane ring and the rotation around the urea C-N bonds. The resulting FEL would reveal the most stable conformations (deep energy minima), any metastable intermediate states, and the transition pathways between them. For example, WT-MetaD simulations have been successfully used to study the complex free energy landscape of urea nucleation from aqueous solution, revealing a two-step mechanism where disordered urea clusters form before the emergence of a crystal nucleus. nih.gov Similarly, the method has been applied to understand urea decomposition in water, identifying novel metastable intermediates and clarifying reaction pathways. researchgate.netarxiv.org These studies showcase the power of WT-MetaD to provide detailed mechanistic and thermodynamic insights into processes involving urea, which would be directly applicable to investigating the conformational dynamics of this compound.

Table 2: Conceptual Parameters for a Well-Tempered Metadynamics Simulation

| Parameter | Description | Relevance to this compound | References |

|---|---|---|---|

| Collective Variables (CVs) | Low-dimensional functions of atomic coordinates that distinguish between different states. | Dihedral angles of the cyclohexyl ring; rotation of the amino and urea groups. | core.ac.uk |

| Gaussian Height (ω) | The initial energy added by the bias potential at each deposition step. | Determines the initial speed of exploration of the free-energy surface. | arxiv.org |

| Gaussian Width (σ) | The standard deviation of the Gaussian functions, related to the fluctuations of the CVs. | Must be tuned to the roughness of the energy landscape for efficient sampling. | protocols.io |

| Bias Factor (γ) | A parameter that controls how quickly the Gaussian height is reduced (tempered). A higher bias factor leads to faster but less precise exploration. | Determines the balance between exploration speed and convergence accuracy of the final free-energy landscape. | arxiv.orgnih.gov |

| Deposition Stride | The time interval between the additions of successive Gaussian potentials. | A shorter stride allows for a finer-grained exploration of the landscape. | nih.gov |

Reaction Mechanism Elucidation and Energetics

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including the formation of the urea bond in this compound. These studies can map out potential reaction pathways, identify key intermediates, and calculate the energy changes involved.

Computational Studies of Urea Bond Formation Pathways

The synthesis of ureas can proceed through various routes, and computational methods, particularly Density Functional Theory (DFT), are used to assess the feasibility of these pathways under different conditions. For instance, studies on the electrochemical synthesis of urea from nitrate (B79036) and CO₂ have used DFT to map out the free energy diagrams of different proposed mechanisms, such as the NO–CO, NOH–CO, and NHO–CO paths. nih.gov These calculations help identify the most favorable route by comparing the energies of intermediates and transition states.

Other computational investigations have explored urea formation in diverse environments, from industrial reactors to the interstellar medium. whiterose.ac.ukworktribe.comaiche.org For example, the reaction between formamide (B127407) and an amino radical has been identified as a plausible, low-barrier pathway for urea formation in space. whiterose.ac.uk In the context of metal-mediated synthesis, DFT calculations have examined the carbonylation of primary amines using catalysts like dicobalt octacarbonyl. acs.org These studies detail multi-step reaction courses, including ligand association/dissociation, migratory insertion of groups into metal-carbonyl bonds, and reductive elimination to form the final urea product. acs.org Machine learning frameworks are also being developed to automate the discovery of complex reaction networks for urea synthesis, which can involve hundreds of intermediate species. chinesechemsoc.org Such computational approaches could be applied to model the synthesis of this compound from precursors like 1,4-diaminocyclohexane and a carbonyl source (e.g., CO₂, phosgene (B1210022) derivatives, or isocyanates), predicting the most efficient synthetic route.

Transition State Analysis for Reaction Kinetics and Thermodynamics

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point on the lowest energy path between reactants and products. The energy of the TS relative to the reactants determines the activation energy (energy barrier), which governs the reaction rate.

Computational methods are used to locate the precise geometry of the TS and calculate its energy. For urea synthesis, TS analysis has been crucial for comparing different pathways. In the cobalt-mediated formation of urea, the oxidative addition of an N-H bond was identified as the rate-determining step, with a significant activation free energy. acs.org In contrast, the subsequent migration of the amino group to form the Co-carbamyl bond was found to have a very small energy barrier. acs.org

In the electrochemical synthesis of urea, DFT calculations have shown that the C-N coupling steps are often rate-limiting. nih.govacs.org For example, the coupling of *CO and *NOH intermediates to form the first C-N bond, and the subsequent coupling of *CONH and *N to form the second, have been computationally modeled to find their respective energy barriers. acs.org Guided by these mechanistic insights, researchers can rationally design new catalysts. For instance, it was predicted that applying compressive strain to a zinc catalyst could dramatically lower the C-N coupling barriers, significantly enhancing the efficiency of urea production. acs.org This type of analysis is vital for optimizing the synthesis of any urea derivative, including this compound.

Table 3: Examples of Calculated Activation Barriers for Urea Formation Pathways

| Reaction Pathway | Computational Method | Calculated Barrier | Significance | References |

|---|---|---|---|---|

| Formamide + Amino Radical | CCSD(T) | 4 kJ mol⁻¹ | A very low barrier, suggesting feasibility in low-temperature environments like the interstellar medium. | whiterose.ac.uk |

| Formamide + Ammonia | DFT | Prohibitive barrier | Rules out the direct reaction of closed-shell molecules as a likely pathway in the gas phase. | whiterose.ac.uk |

| Co₂(CO)₈-mediated Amine Carbonylation | DFT (B3LYP) | ~25 kcal/mol (rds) | Identifies the N-H bond oxidative addition as the rate-determining step in this catalytic cycle. | acs.org |

| Electrochemical C-N Coupling (Zn catalyst) | DFT with solvent model | ~0.6 eV | Provides a benchmark for the kinetic bottleneck in electrochemical urea synthesis and a target for catalyst improvement. | acs.org |

| *NHCO + *NH₂ Coupling (FeNi catalyst) | DFT | 1.01 eV | Determines a key barrier in an alternative electrochemical pathway. | nih.gov |

Hydrogen Bonding Network Analysis

The urea functional group is an excellent hydrogen bond donor (via its N-H groups) and acceptor (via its carbonyl oxygen). This dual nature allows urea derivatives to form extensive and robust hydrogen-bonding networks, which are fundamental to their structure, properties, and interactions with other molecules.

Intermolecular and Intramolecular Hydrogen Bonding Patterns

Intermolecular Hydrogen Bonding: The most common and strongest intermolecular interaction for urea derivatives is the formation of N-H···O=C hydrogen bonds. In the solid state, these interactions often lead to the self-assembly of molecules into well-defined supramolecular structures. For example, crystal structures of ureas frequently show head-to-tail chains or dimeric motifs. researchgate.net In crystalline urea itself, the oxygen atom participates in four hydrogen bonds with NH groups from three different neighboring molecules, creating a dense 3D network. researchgate.net The strength and geometry of these bonds can be influenced by substituents. For instance, studies on N,N'-diaryl ureas show that bulky substituents can disrupt the planarity and prevent the formation of supramolecular polymers. nih.gov The presence of this compound in a system would be expected to lead to strong self-association through these urea-urea hydrogen bonds. Furthermore, the primary amine on the cyclohexyl ring provides an additional site for hydrogen bonding, allowing for even more complex and extended networks.

Table 4: Common Hydrogen Bonding Patterns in Urea Derivatives

| Bond Type | Interaction | Typical Characteristics | Potential Role in this compound | References |

|---|---|---|---|---|

| Intermolecular | Urea N-H ··· O=C Urea | Strong; often forms linear chains or cyclic R₂(2)(8) dimers. | Primary driver of self-assembly, crystallization, and high melting points. | researchgate.netmdpi.com |

| Intermolecular | Urea N-H ··· N-Amine | Donor-acceptor interaction. | Cross-linking between molecules, connecting the urea moiety of one molecule to the amino group of another. | nih.gov |

| Intermolecular | Amine N-H ··· O=C Urea | Donor-acceptor interaction. | Similar to the above, allowing for diverse network topologies. | lookchem.com |

| Intramolecular | Amine N-H ··· O=C Urea | Forms a pseudo-ring structure. | Stabilizes specific conformers of the cyclohexyl ring, affecting the molecule's overall shape and receptor binding profile. | nih.gov |

| Intramolecular | Urea N-H ··· N-Amine | Forms a pseudo-ring structure. | An alternative intramolecular interaction that would also lock the conformation. | ccmu.edu.cn |

Role of Urea and Amino Groups in Self-Assembly and Complexation

The urea and amino functionalities are the primary drivers of the supramolecular chemistry of this compound, governing its ability to form ordered assemblies and coordinate with other chemical species. researchgate.net The urea group is an exceptional hydrogen-bonding motif, possessing two N-H donor sites and a carbonyl (C=O) oxygen acceptor site. This allows for the formation of strong and directional hydrogen bonds, leading to the self-assembly of molecules into well-defined, one-dimensional chains or more complex networks. rsc.orgresearchgate.net

The primary amino group (-NH₂) on the cyclohexyl ring adds another dimension to its intermolecular interactions. It can act as a hydrogen bond donor and, due to its basic nature, can be protonated to form an ammonium (B1175870) cation (-NH₃⁺), which is a strong hydrogen bond donor. This dual nature allows this compound to participate in various pH-dependent interactions.

Self-Assembly:

The self-assembly of urea-containing molecules is a well-documented phenomenon driven by the formation of bifurcated hydrogen bonds between the urea groups. rsc.org This leads to the creation of robust, tape-like or fibrous supramolecular structures. In this compound, these interactions are the principal force behind the aggregation into larger architectures. The hydrophobic cyclohexyl ring further stabilizes these assemblies in polar solvents through hydrophobic interactions, contributing to the formation of gels or other organized structures. csic.es Theoretical studies on similar systems have shown that the combination of directional hydrogen bonding and other non-covalent forces like van der Waals interactions is key to stable self-assembly. csic.esdur.ac.uk

Complexation:

The urea and amino groups also endow this compound with the ability to form complexes with both cations and anions.

Cation Complexation: The carbonyl oxygen of the urea group and the nitrogen of the amino group can act as Lewis bases, coordinating with metal ions. Studies on urea and its derivatives show that they can form stable complexes with a variety of transition metals, such as Cu(II), Co(II), and Ni(II). dur.ac.ukprimescholars.com The coordination typically occurs through the oxygen atom of the urea, although N-coordination is also possible depending on the metal ion and the steric environment. primescholars.com

Anion Recognition: The N-H protons of the urea group are sufficiently acidic to form strong hydrogen bonds with anions, making urea derivatives effective anion receptors. mdpi.comnih.govacs.org The molecule can form a "binding pocket" where anions like chloride, acetate, or phosphate (B84403) are held by multiple hydrogen bonds. mdpi.comnih.gov The amino group can further enhance this interaction, especially when protonated, by providing a strong electrostatic attraction for the anion.

The following table summarizes the key intermolecular interactions involving the urea and amino groups of this compound.

| Functional Group | Interaction Type | Role in Supramolecular Chemistry |

| Urea (-NH-CO-NH-) | Hydrogen Bonding (Donor & Acceptor) | Primary driver for self-assembly into tapes and fibers. rsc.orgrsc.org |

| Anion Recognition | Binds anions through N-H···anion hydrogen bonds. mdpi.comnih.gov | |

| Metal Coordination | Carbonyl oxygen acts as a Lewis base to coordinate with metal cations. primescholars.com | |

| **Amino (-NH₂) ** | Hydrogen Bonding (Donor) | Participates in hydrogen bond networks, supplementing the urea interactions. |

| Brønsted-Lowry Base | Can be protonated to -NH₃⁺, enabling pH-responsive behavior and strong electrostatic interactions. | |

| Metal Coordination | Nitrogen lone pair can coordinate with metal cations. dur.ac.uk |

Stereochemical Impact on Molecular Architecture

The 1,4-disubstituted cyclohexane ring in this compound can exist as two distinct stereoisomers: cis and trans. This stereoisomerism has a profound impact on the molecule's three-dimensional shape, conformational preferences, and, consequently, its physical and chemical properties.

Computational Modeling of cis/trans Isomer Geometries and Energies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the geometries and calculating the relative energies of the cis and trans isomers of this compound. These calculations provide a detailed picture of the most stable conformations and the energy differences between them.

For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer. This is because in the most stable chair conformation of the trans isomer, both substituents can occupy equatorial positions, minimizing steric hindrance. In contrast, for the cis isomer, one substituent must be in an axial position and the other in an equatorial position, leading to greater steric strain from 1,3-diaxial interactions. thieme-connect.com

trans Isomer: The lowest energy conformation is the chair form with both the amino and urea groups in equatorial positions (diequatorial). This arrangement minimizes steric clashes.

cis Isomer: The lowest energy conformation is the chair form with one group in an equatorial position and the other in an axial position. The molecule undergoes rapid ring-flipping between two equivalent chair conformations.

DFT calculations on analogous systems, such as 1,4-dimethylcyclohexane (B1583520) and trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, confirm the higher stability of the trans configuration. thieme-connect.com The energy difference between the cis and trans isomers can range from a few to over 20 kJ/mol, strongly favoring the trans form under thermodynamic equilibrium.

The following table presents typical computational data for 1,4-disubstituted cyclohexane systems, which can be extrapolated to understand this compound.

| Isomer / Conformer | Substituent Positions | Relative Energy (kJ/mol) | Key Steric Interactions |

| trans | (eq, eq) | 0 (Reference) | Minimal steric strain |

| cis | (ax, eq) | 7-10 | 1,3-diaxial interactions |

| Twist-Boat | - | > 20 | High torsional and steric strain researchgate.net |

Note: The energy values are representative and depend on the specific substituents and the level of theory used in the calculation. thieme-connect.comresearchgate.net

Prediction of Spectroscopic Signatures based on Stereoisomerism

The distinct geometries of the cis and trans isomers of this compound lead to unique spectroscopic signatures, which can be predicted using computational methods and used for experimental identification. numberanalytics.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are highly sensitive to its geometry. DFT calculations can predict the IR spectra for the cis and trans isomers. Differences are expected in the C-H stretching and bending regions, as well as in the vibrations associated with the C-N bonds, due to the different spatial orientations of the substituents. For example, the positions and intensities of bands corresponding to the wagging and twisting modes of the CH₂ groups in the cyclohexane ring are known to differ between cis and trans isomers. numberanalytics.com The hydrogen bonding environment of the urea and amino groups, which is influenced by the stereochemistry, will also affect the N-H and C=O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants are powerful probes of molecular stereochemistry.

1H NMR: The chemical shifts of the protons on the cyclohexane ring, particularly the proton geminal to the amino group (H-1) and the proton geminal to the urea group (H-4), are different for the cis and trans isomers. In the trans isomer, the axial and equatorial protons at these positions have distinct chemical shifts and coupling constants. The coupling constants (³J) between adjacent protons depend on the dihedral angle, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships, allowing for clear differentiation between isomers. acs.orgnih.gov

13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon bearing an axial substituent is typically shielded (shifted to a higher field) compared to one with an equatorial substituent. nih.gov

Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can accurately predict these NMR parameters. nih.govacs.orgmdpi.com

Vibrational Circular Dichroism (VCD): Since this compound is chiral if derived from chiral starting materials or if it adopts a chiral conformation upon assembly, VCD spectroscopy can be a powerful tool. VCD measures the differential absorption of left and right circularly polarized infrared light. bruker.comacs.org The VCD spectrum is extremely sensitive to the three-dimensional structure of a molecule. DFT calculations can simulate the VCD spectra for different enantiomers and conformers. researchgate.netnih.gov By comparing the calculated spectrum of a specific stereoisomer with the experimental spectrum, the absolute configuration can be unambiguously determined. nih.gov

The table below summarizes the expected spectroscopic differences between the cis and trans isomers.

| Spectroscopic Technique | Predicted Difference |

| IR Spectroscopy | Variations in the fingerprint region (especially C-H and C-N bending modes) due to different symmetry and vibrational modes. numberanalytics.com |

| 1H NMR Spectroscopy | Different chemical shifts for ring protons. Distinct ³J coupling constants due to different dihedral angles (e.g., large Jax-ax in trans). acs.org |

| 13C NMR Spectroscopy | Shielding of the carbon atom bearing an axial substituent in the cis isomer. nih.gov |

| VCD Spectroscopy | For chiral derivatives, enantiomers will show mirror-image spectra, allowing for absolute configuration assignment. bruker.comresearchgate.net |

Chemical Reactivity and Derivatization Studies of 4 Aminocyclohexyl Urea

Modifications of the Amino Group

The primary amino group in (4-aminocyclohexyl)urea is a key site for derivatization, allowing for the introduction of diverse functional groups through well-established synthetic protocols. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and basicity.

Acylation Reactions

Acylation of the primary amino group of this compound can be readily achieved using various acylating agents, such as acyl chlorides and acid anhydrides. These reactions typically proceed under standard conditions to furnish the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran would yield N-(4-ureidocyclohexyl)acetamide. The progress of these reactions can be conveniently monitored by techniques like thin-layer chromatography.

A general scheme for the acylation of primary amines involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The presence of a base is often required to neutralize the hydrogen halide or carboxylic acid byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity of the N-acylated products.

Table 1: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Base | Solvent | General Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | N-Acetylated Amine |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-Benzoylated Amine |

| Acetic Anhydride | Sodium Bicarbonate | Water/Dioxane | N-Acetylated Amine |

Alkylation Reactions

The amino group of this compound can undergo N-alkylation with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. These reactions are typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation, strategies such as using a large excess of the primary amine or employing specific reaction conditions are often necessary. The use of amine hydrohalide salts in combination with a controlled amount of base can also favor mono-alkylation by selectively deprotonating the primary amine while keeping the more basic secondary amine product protonated and thus less reactive.

Reductive Amination Protocols

Reductive amination provides a powerful and controlled method for the N-alkylation of the amino group of this compound. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent

Cyclohexyl Ring Functionalization of this compound

Stereoselective Introduction of Additional Substituents